8-(2,3-dimethoxybenzoyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane
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Overview
Description
8-(2,3-Dimethoxybenzoyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a complex organic compound that features a triazole ring, a dimethoxybenzoyl group, and an azabicyclo[3.2.1]octane structure. Compounds with such intricate structures are often of interest in medicinal chemistry and pharmacology due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,3-dimethoxybenzoyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, including the formation of the triazole ring, the introduction of the dimethoxybenzoyl group, and the construction of the azabicyclo[3.2.1]octane core. Common reagents might include triazole precursors, benzoyl chlorides, and various catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the triazole ring or other functional groups.
Substitution: Substitution reactions might occur at the benzoyl or triazole moieties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as antimicrobial, antifungal, or anticancer activities.
Industry
In industry, it might find applications in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of 8-(2,3-dimethoxybenzoyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
8-(2,3-Dimethoxybenzoyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane analogs: Compounds with similar structures but different substituents.
Triazole-containing compounds: Other compounds featuring the triazole ring.
Azabicyclo[3.2.1]octane derivatives: Compounds with the same bicyclic core but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which might confer unique biological activities or chemical reactivity.
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-24-16-5-3-4-15(17(16)25-2)18(23)22-12-6-7-13(22)9-14(8-12)21-11-19-10-20-21/h3-5,10-14H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSRGMVBGCJKAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2C3CCC2CC(C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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